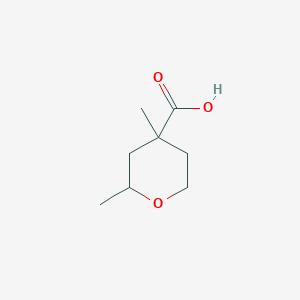

2,4-Dimethyloxane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-Dimethyloxane-4-carboxylic acid” is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.20 . It’s used for research purposes .

Molecular Structure Analysis

Carboxylic acids, like “2,4-Dimethyloxane-4-carboxylic acid”, incorporate a carboxyl functional group, CO2H. The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a basic trigonal shape .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, which can result in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Scientific Research Applications

- DMOG is a well-known hypoxia mimetic. It stabilizes hypoxia-inducible factor (HIF) by inhibiting prolyl hydroxylase enzymes (PHDs). HIF activation is crucial for cellular adaptation to low oxygen levels, making DMOG valuable in studying hypoxia-related processes and drug development .

- DMOG promotes angiogenesis (the formation of new blood vessels) by enhancing HIF-mediated expression of vascular endothelial growth factor (VEGF). Researchers use DMOG to investigate angiogenesis mechanisms and develop therapies for ischemic diseases and tissue regeneration .

- In experimental stroke models, DMOG reduces infarct size and improves neurological outcomes. Its ability to stabilize HIF may protect neurons during ischemic events. Researchers explore DMOG as a potential neuroprotective agent .

- DMOG influences cellular metabolism by modulating HIF-dependent pathways. It affects mitochondrial function, glycolysis, and oxidative phosphorylation. Scientists study DMOG to understand metabolic adaptations in various contexts .

- DMOG inhibits histone demethylases, particularly Jumonji domain-containing protein (JMJD) enzymes. By preventing histone demethylation, DMOG affects gene expression and epigenetic regulation. Researchers investigate its impact on cell fate and disease progression .

- DMOG serves as a valuable tool in drug discovery. Its ability to stabilize HIF provides insights into potential therapeutic targets. Researchers screen compounds that mimic DMOG’s effects to identify novel drugs for cancer, cardiovascular diseases, and metabolic disorders .

Hypoxia Mimicry and HIF Stabilization

Angiogenesis Research

Neuroprotection and Stroke Models

Cellular Metabolism and Mitochondrial Function

Epigenetic Regulation and Histone Demethylation

Drug Development and Target Identification

Safety and Hazards

properties

IUPAC Name |

2,4-dimethyloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6-5-8(2,7(9)10)3-4-11-6/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTWVDRYEJZPOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyloxane-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2414656.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone](/img/structure/B2414659.png)

![3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2414663.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2414665.png)

![2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid](/img/structure/B2414666.png)

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide](/img/structure/B2414671.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2414674.png)

![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)

![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2414678.png)